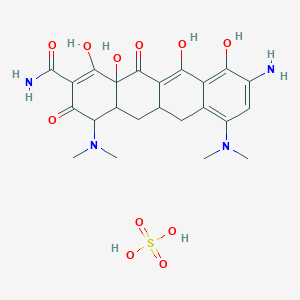
9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Aminominocycline Sulfate: is a derivative of minocycline, a tetracycline antibiotic. This compound is known for its potent antibacterial properties and is often used in combination with other antibiotics to enhance their efficacy. It is particularly effective against drug-resistant bacteria, making it a valuable asset in the field of infectious disease treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Aminominocycline Sulfate typically involves the nitration of minocycline hydrochloride followed by reduction in the presence of a catalyst. The nitration process is carried out at low temperatures to ensure the stability of the intermediate compounds. The reduction step converts the nitro group to an amino group, resulting in the formation of 9-Aminominocycline .
Industrial Production Methods: In industrial settings, the production of 9-Aminominocycline Sulfate follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Aminominocycline Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Catalytic hydrogenation is often employed, using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various derivatives of 9-Aminominocycline, each with unique pharmacological properties. These derivatives are often tested for their efficacy against different bacterial strains .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-Aminominocycline Sulfate is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Biology: In biological research, this compound is used to study bacterial resistance mechanisms. Its ability to disrupt bacterial biofilms makes it a valuable tool for understanding and combating bacterial infections.
Medicine: Medically, 9-Aminominocycline Sulfate is used in combination therapies to treat infections caused by drug-resistant bacteria. Its synergistic effects with other antibiotics enhance their efficacy and reduce the likelihood of resistance development .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the production of other antibiotics. Its stability and efficacy make it a preferred choice for large-scale production.
Mécanisme D'action
The mechanism of action of 9-Aminominocycline Sulfate involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the translation of essential proteins. This action disrupts bacterial growth and replication, leading to cell death. The compound also exhibits synergistic effects when used with other antibiotics, enhancing their ability to combat resistant bacterial strains .
Comparaison Avec Des Composés Similaires
Minocycline: The parent compound of 9-Aminominocycline, known for its broad-spectrum antibacterial activity.
Tigecycline: Another derivative of minocycline, used to treat complex infections caused by resistant bacteria.
Uniqueness: 9-Aminominocycline Sulfate stands out due to its enhanced efficacy against drug-resistant bacteria and its ability to disrupt bacterial biofilms. Its unique structure allows for various modifications, making it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C23H30N4O11S |
|---|---|
Poids moléculaire |
570.6 g/mol |
Nom IUPAC |
9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C23H28N4O7.H2O4S/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;1-5(2,3)4/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);(H2,1,2,3,4) |
Clé InChI |
NIPQNMFANKZKNK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


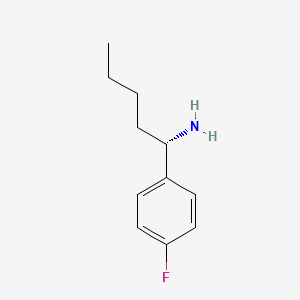
![N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide](/img/structure/B12827793.png)
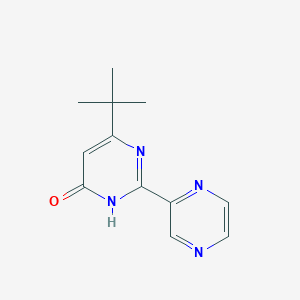
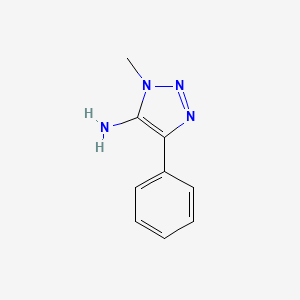

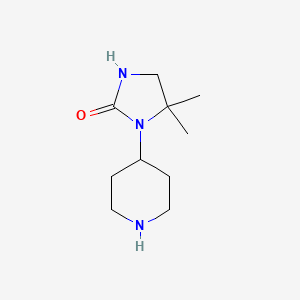
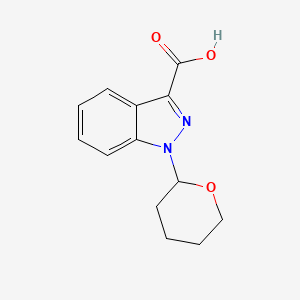

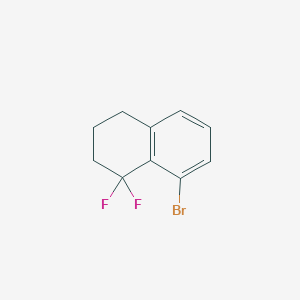
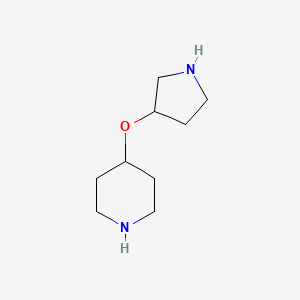
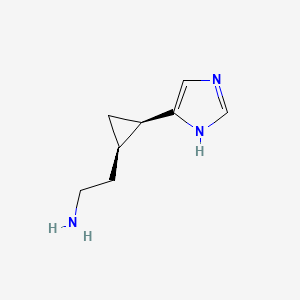
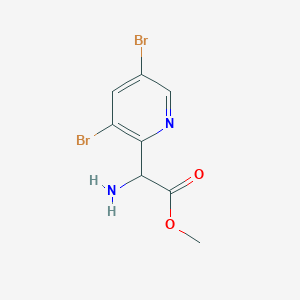
![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)

